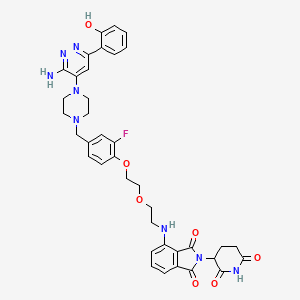

YD23

Description

BenchChem offers high-quality YD23 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about YD23 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H39FN8O7 |

|---|---|

Molecular Weight |

738.8 g/mol |

IUPAC Name |

4-[2-[2-[4-[[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]-2-fluorophenoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C38H39FN8O7/c39-26-20-23(22-45-13-15-46(16-14-45)30-21-28(43-44-35(30)40)24-4-1-2-7-31(24)48)8-10-32(26)54-19-18-53-17-12-41-27-6-3-5-25-34(27)38(52)47(37(25)51)29-9-11-33(49)42-36(29)50/h1-8,10,20-21,29,41,48H,9,11-19,22H2,(H2,40,44)(H,42,49,50) |

InChI Key |

DMUYROJVOXZRNE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOC4=C(C=C(C=C4)CN5CCN(CC5)C6=CC(=NN=C6N)C7=CC=CC=C7O)F |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of YD23 PROTAC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YD23 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2). This technical guide elucidates the core mechanism of action of YD23, presenting a comprehensive overview of its molecular interactions, cellular effects, and the experimental methodologies used to characterize its function. YD23 operates by hijacking the ubiquitin-proteasome system, forming a ternary complex between SMARCA2 and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2. This targeted degradation has profound therapeutic implications, particularly in the context of SMARCA4-deficient cancers, where it elicits a synthetic lethal effect.

Introduction to YD23 PROTAC

PROTACs are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation.[1] YD23 is a PROTAC comprised of three key components: a ligand that specifically binds to the bromodomain of SMARCA2, a flexible linker, and a ligand that recruits the CRBN E3 ubiquitin ligase.[2][3] This design allows YD23 to act as a molecular bridge, bringing SMARCA2 into close proximity with the cellular degradation machinery.

Core Mechanism of Action

The mechanism of action of YD23 can be delineated into a series of sequential steps, culminating in the selective degradation of the SMARCA2 protein.

2.1. Ternary Complex Formation: The cornerstone of YD23's activity is the formation of a stable ternary complex consisting of SMARCA2, YD23, and the CRBN E3 ligase.[4][5] The formation of this complex is a critical determinant of the efficacy and selectivity of the PROTAC.[6] The stability and conformation of this complex are influenced by the cooperativity between the binding of YD23 to SMARCA2 and CRBN.

2.2. Ubiquitination of SMARCA2: Once the ternary complex is formed, CRBN, as part of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of SMARCA2.[1][5] This process results in the formation of a polyubiquitin (B1169507) chain on the SMARCA2 protein.

2.3. Proteasomal Degradation: The polyubiquitinated SMARCA2 is then recognized as a substrate by the 26S proteasome.[1][5] The proteasome unfolds and degrades the tagged SMARCA2 into small peptides, effectively eliminating it from the cell. The YD23 PROTAC molecule is not degraded in this process and is released to engage another SMARCA2 protein, enabling it to act catalytically.[5]

2.4. Synthetic Lethality in SMARCA4-Deficient Cancers: The therapeutic rationale for YD23 is rooted in the concept of synthetic lethality. In cancers with loss-of-function mutations in SMARCA4, a paralog of SMARCA2, cells become dependent on SMARCA2 for survival.[3] By selectively degrading SMARCA2, YD23 induces cell cycle arrest and apoptosis specifically in these SMARCA4-mutant cancer cells, while having a minimal effect on healthy cells with functional SMARCA4.[3][7]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of YD23 PROTAC leading to SMARCA2 degradation.

Caption: General experimental workflow for characterizing a PROTAC like YD23.

Quantitative Data

The following tables summarize the key quantitative data reported for YD23 and related SMARCA2 degraders.

Table 1: In Vitro Degradation and Potency of YD23

| Parameter | Cell Line | Value | Reference |

| DC50 | H1792 | 64 nM | [2][3] |

| H1975 | 297 nM | [2][3] | |

| Median IC50 | SMARCA4-mutant cells | 0.11 µM | [3] |

| SMARCA4-WT cells | 6.0 µM | [3] |

Table 2: In Vivo Efficacy of YD23

| Animal Model | Treatment Regimen | Outcome | Reference |

| SMARCA4-mutated lung cancer xenografts | 12.5 mg/kg, i.p., once daily | Significant tumor growth inhibition (TGI) of 72% (H1568), 49% (H322), and 44% (H2126) | [2] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize YD23's mechanism of action, based on standard methodologies in the field.

5.1. Western Blotting for SMARCA2 Degradation

This protocol is used to quantify the levels of SMARCA2 protein in cells following treatment with YD23.

-

1. Cell Culture and Treatment:

-

Seed SMARCA4-mutant (e.g., NCI-H1568) and wild-type cells in 6-well plates.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of YD23 (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).

-

-

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

4. SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

-

5. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for SMARCA2 (e.g., rabbit anti-SMARCA2) overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

6. Detection and Analysis:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software.

-

Normalize SMARCA2 levels to the loading control and calculate DC50 and Dmax values.

-

5.2. Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol assesses the effect of YD23 on cell proliferation and viability.

-

1. Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at an appropriate density.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of YD23 for 72 hours.

-

-

2. Viability Measurement (MTT Assay):

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Aspirate the media and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

3. Viability Measurement (CellTiter-Glo® Assay):

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

-

4. Data Analysis:

-

Normalize the data to the vehicle control to determine the percentage of cell viability.

-

Plot cell viability against the log of the YD23 concentration and use a non-linear regression to calculate the IC50 value.

-

5.3. Ternary Complex Formation Assay (AlphaLISA)

This assay quantifies the formation of the SMARCA2-YD23-CRBN ternary complex.

-

1. Reagent Preparation:

-

Prepare serial dilutions of YD23.

-

Use tagged recombinant proteins: His-tagged SMARCA2 and GST-tagged CRBN.

-

-

2. Assay Assembly:

-

In a 384-well plate, add the tagged SMARCA2, tagged CRBN, and YD23 at optimized concentrations.

-

Incubate to allow for ternary complex formation.

-

-

3. Addition of AlphaLISA Beads:

-

Add AlphaLISA acceptor beads conjugated to an anti-His antibody and donor beads conjugated to an anti-GST antibody.

-

-

4. Incubation and Signal Detection:

-

Incubate the plate in the dark.

-

Read the plate on an Alpha-enabled microplate reader. A signal is generated when the donor and acceptor beads are brought into close proximity by the ternary complex.

-

5.4. In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of YD23 in a mouse model.

-

1. Animal Model:

-

Use immunodeficient mice (e.g., nude or NSG mice).

-

Subcutaneously implant SMARCA4-mutant human cancer cells (e.g., NCI-H1568).

-

-

2. Tumor Growth and Randomization:

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and vehicle control groups.

-

-

3. YD23 Formulation and Administration:

-

4. Monitoring:

-

Measure tumor volumes and body weights 2-3 times weekly.

-

Monitor animal health for any signs of toxicity.

-

-

5. Study Termination and Analysis:

-

At the end of the study, euthanize the animals and excise the tumors.

-

Tumor tissues can be used for pharmacodynamic analysis (e.g., Western blotting for SMARCA2 degradation) and histological analysis.

-

Conclusion

YD23 is a highly effective and selective PROTAC that induces the degradation of SMARCA2 by recruiting the CRBN E3 ligase. Its mechanism of action, centered on the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation, provides a robust strategy for targeting SMARCA2 in SMARCA4-deficient cancers. The quantitative data and experimental protocols presented in this guide offer a comprehensive framework for understanding and further investigating the therapeutic potential of YD23 and other SMARCA2-targeting PROTACs. The continued development of such targeted protein degraders holds significant promise for advancing cancer therapy.

References

- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 三重複合体の形成 [promega.jp]

- 5. lifesensors.com [lifesensors.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. selleckchem.com [selleckchem.com]

The Role of YD23 in Establishing Synthetic Lethality in SMARCA4-Deficient Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The loss of function of SMARCA4, a key component of the SWI/SNF chromatin remodeling complex, is a frequent event in a variety of aggressive cancers, including non-small cell lung cancer (NSCLC), and is associated with a poor prognosis.[1][2][3] The development of targeted therapies for these malignancies has been challenging. A promising therapeutic strategy that has emerged is the concept of synthetic lethality, which targets a paralogous gene that becomes essential for cell survival only in the context of a specific cancer-associated mutation.[4][5][6][7] This technical guide provides an in-depth overview of YD23, a potent and selective proteolysis targeting chimera (PROTAC) that induces the degradation of SMARCA2, the paralog of SMARCA4.[8][9] The degradation of SMARCA2 in SMARCA4-deficient cancer cells leads to a synthetic lethal phenotype, offering a novel therapeutic avenue for this patient population.[8][10] This document details the mechanism of action of YD23, presents quantitative data on its efficacy, outlines key experimental protocols for its evaluation, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction to SMARCA4 Deficiency and Synthetic Lethality

SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM) are mutually exclusive ATPase subunits of the SWI/SNF chromatin remodeling complex.[11][12] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.[12] Inactivating mutations or deletions of the SMARCA4 gene are found in a significant percentage of NSCLCs, leading to a dysfunctional SWI/SNF complex.[1][2] Tumors with SMARCA4 loss become dependent on the remaining functional SMARCA2 subunit for their survival.[5][7] This dependency creates a synthetic lethal vulnerability, where the targeted inhibition or degradation of SMARCA2 selectively kills SMARCA4-deficient cancer cells while sparing normal cells that have a functional SMARCA4.[4][5]

YD23: A Selective SMARCA2 PROTAC Degrader

YD23 is a novel PROTAC designed to specifically target SMARCA2 for degradation.[8] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[9] YD23 consists of a ligand that binds to SMARCA2, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ligase.[8] This targeted degradation approach offers a powerful alternative to traditional small molecule inhibitors.

Quantitative Data on YD23 Efficacy

The efficacy of YD23 has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Degradation and Growth Inhibition by YD23

| Cell Line | SMARCA4 Status | YD23 DC₅₀ (nM) | YD23 IC₅₀ (µM) |

| H1792 | Wild-Type | 64 | - |

| H1975 | Wild-Type | 297 | - |

| SMARCA4-Mutant Lung Cancer Cell Lines (Median) | Mutant | Not Reported | 0.11 |

| SMARCA4-Wild-Type Lung Cancer Cell Lines (Median) | Wild-Type | Not Reported | 6.0 |

Data sourced from MedchemExpress.[8]

Table 2: In Vivo Anti-Tumor Activity of YD23 in SMARCA4-Mutant Xenografts

| Xenograft Model | YD23 Dosage and Administration | Tumor Growth Inhibition (TGI) | Observations |

| H1568 | 12.5 mg/kg, i.p., once daily for 25-26 days | 72% | Significant tumor growth inhibition and effective in vivo SMARCA2 degradation. |

| H322 | 12.5 mg/kg, i.p., once daily for 25-26 days | 49% | Good tolerance with slight weight loss (<10%). |

| H2126 | 12.5 mg/kg, i.p., once daily for 25-26 days | 44% | Potent tumor growth inhibitory activity. |

Data sourced from MedchemExpress.[8]

Mechanism of Action of YD23

The synthetic lethality induced by YD23 in SMARCA4-deficient cancers is a multi-step process that culminates in cell cycle arrest and apoptosis. The key mechanistic steps are outlined below.

Signaling Pathway

Recent studies have elucidated that the degradation of SMARCA2 in SMARCA4-mutant cells leads to a reprogramming of the enhancer landscape.[9] This results in a loss of chromatin accessibility at the enhancers of genes critical for cell proliferation.[9][13] Furthermore, the YAP/TEAD complex has been identified as a key partner to SMARCA2 in driving the growth of these cancer cells.[14] The degradation of SMARCA2 disrupts this oncogenic signaling axis.

Caption: Signaling pathway of YD23-induced synthetic lethality.

Experimental Workflow

The evaluation of YD23's synthetic lethal effect involves a series of in vitro and in vivo experiments to confirm its mechanism of action and therapeutic potential.

Caption: Experimental workflow for evaluating YD23.

Detailed Experimental Protocols

The following sections provide generalized yet detailed protocols for the key experiments used to characterize the activity of YD23.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of YD23 on cancer cell lines.

Materials:

-

SMARCA4-mutant and SMARCA4-wild-type lung cancer cell lines

-

Complete cell culture medium

-

YD23 stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of YD23 in complete medium. The final concentrations should range from approximately 0.0001 to 10 µM.[8]

-

Remove the medium from the wells and add 100 µL of the YD23 dilutions or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for the desired period (e.g., 12 days for IC₅₀ determination).[8]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Western Blot for SMARCA2 Degradation

This protocol is used to quantify the degradation of SMARCA2 protein following YD23 treatment.

Materials:

-

Cell lysates from YD23-treated and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against SMARCA2

-

Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with varying concentrations of YD23 for a specified time (e.g., 24 or 48 hours).

-

Lyse the cells in RIPA buffer and quantify the protein concentration.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-SMARCA2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities to determine the extent of SMARCA2 degradation relative to the loading control.

Chromatin Accessibility Assay (ATAC-seq)

ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing) is used to identify changes in chromatin accessibility genome-wide following YD23 treatment.

Materials:

-

Nuclei isolated from YD23-treated and control cells

-

Tn5 transposase and tagmentation buffer

-

PCR amplification reagents

-

DNA purification kit

-

Next-generation sequencing platform

Protocol:

-

Treat SMARCA4-deficient cells with YD23 (e.g., 1 µM for 96 hours).[8]

-

Isolate nuclei from the treated and control cells.

-

Perform tagmentation by incubating the nuclei with Tn5 transposase, which will fragment the DNA and insert sequencing adapters into open chromatin regions.

-

Purify the tagmented DNA.

-

Amplify the library by PCR.

-

Purify the amplified library and assess its quality.

-

Sequence the library on a next-generation sequencing platform.

-

Analyze the sequencing data to identify regions with differential chromatin accessibility between YD23-treated and control cells, particularly at enhancer regions of cell cycle and growth regulatory genes.[8][13]

In Vivo Xenograft Study

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of YD23 in a mouse xenograft model of SMARCA4-deficient lung cancer.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

SMARCA4-mutant lung cancer cells (e.g., H1568, H322, H2126)[8]

-

YD23 formulation for in vivo administration

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously implant SMARCA4-mutant lung cancer cells into the flanks of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and vehicle control groups.

-

Administer YD23 (e.g., 12.5 mg/kg, intraperitoneally, once daily) or vehicle control for the duration of the study (e.g., 25-26 days).[8]

-

Measure the tumor volume with calipers every 2-3 days.

-

Monitor the body weight and overall health of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Calculate the Tumor Growth Inhibition (TGI) percentage.

-

Tumor tissue can be used for pharmacodynamic analysis, such as western blotting, to confirm in vivo SMARCA2 degradation.

Conclusion and Future Directions

YD23 represents a promising therapeutic agent for the treatment of SMARCA4-deficient cancers by exploiting the principle of synthetic lethality. Its ability to potently and selectively degrade SMARCA2 leads to significant anti-tumor activity both in vitro and in vivo. The mechanistic link between SMARCA2 degradation, chromatin remodeling, and the YAP/TEAD signaling pathway provides a strong rationale for its clinical development. Future research should focus on optimizing the pharmacokinetic properties of YD23, identifying predictive biomarkers of response, and exploring combination therapies to further enhance its efficacy in this hard-to-treat patient population. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and drug developers working to advance this novel therapeutic strategy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. blog.cellsignal.com [blog.cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. Small cell lung carcinoma with YAP1 expression and SMARCA4-deficient undifferentiated tumors - Hayashi - Translational Cancer Research [tcr.amegroups.org]

- 6. web.stanford.edu [web.stanford.edu]

- 7. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ATAC-seq: A Method for Assaying Chromatin Accessibility Genome-Wide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular and Pathologic Characterization of YAP1-Expressing Small Cell Lung Cancer Cell Lines Leads to Reclassification as SMARCA4-Deficient Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Enhancer reprogramming underlies therapeutic utility of a SMARCA2 degrader in SMARCA4 mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The PROTAC YD23: A Targeted Approach to SMARCA4-Mutant Cancers Through Selective SMARCA2 Degradation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The compound YD23 is a novel proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2). This technical guide provides an in-depth overview of the biological activity and target profile of YD23, with a particular focus on its therapeutic potential in cancers harboring mutations in the homologous SMARCA4 gene. By selectively inducing the degradation of SMARCA2, YD23 leverages the principle of synthetic lethality to inhibit the growth of SMARCA4-deficient cancer cells. This document details the quantitative biological data, experimental methodologies, and the underlying signaling pathways associated with YD23's mechanism of action.

Introduction

The SWI/SNF chromatin remodeling complex plays a critical role in regulating gene expression, and mutations in its subunits are frequently implicated in various cancers. Loss-of-function mutations in SMARCA4 are particularly prevalent in non-small cell lung cancer (NSCLC). In such cases, cancer cells often become dependent on the paralog protein SMARCA2 for survival, a phenomenon known as synthetic lethality. This dependency presents a compelling therapeutic window for the selective targeting of SMARCA2.

YD23 is a heterobifunctional PROTAC that has been developed to exploit this vulnerability. It functions by simultaneously binding to SMARCA2 and the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of SMARCA2. This targeted protein degradation leads to significant anti-tumor effects in preclinical models of SMARCA4-mutant cancers.

Target Profile and Biological Activity

Primary Target: SMARCA2

YD23 is engineered for high-affinity and selective binding to the bromodomain of SMARCA2. Its primary biological function is to induce the rapid and potent degradation of the SMARCA2 protein.

Quantitative Biological Data

The biological activity of YD23 has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Degradation and Potency of YD23

| Parameter | Cell Line | Value | Reference |

| DC50 (SMARCA2 Degradation) | H1792 (SMARCA4-WT NSCLC) | 64 nM | [1] |

| H1975 (SMARCA4-WT NSCLC) | 297 nM | [1] | |

| Median IC50 (Cell Growth Inhibition) | SMARCA4-Mutant Cancer Cell Lines | 0.11 µM | [1] |

| SMARCA4-WT Cancer Cell Lines | 6.0 µM | [1] |

Table 2: In Vivo Anti-Tumor Efficacy of YD23

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| H1568 Xenograft (SMARCA4-Mutant) | 12.5 mg/kg, i.p., once daily | 72% | [1] |

| H322 Xenograft (SMARCA4-Mutant) | 12.5 mg/kg, i.p., once daily | 49% | [1] |

| H2126 Xenograft (SMARCA4-Mutant) | 12.5 mg/kg, i.p., once daily | 44% | [1] |

Mechanism of Action and Signaling Pathways

The mechanism of action of YD23 involves a cascade of events initiated by the formation of a ternary complex, leading to downstream effects on chromatin accessibility and gene expression.

PROTAC-Mediated Degradation of SMARCA2

YD23 acts as a molecular bridge, bringing SMARCA2 into close proximity with the E3 ubiquitin ligase CRBN. This induced proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the SMARCA2 protein. The resulting polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome.

Figure 1: PROTAC-mediated degradation of SMARCA2 by YD23.

Downstream Signaling Effects

The degradation of SMARCA2 in SMARCA4-mutant cells leads to a significant reprogramming of the enhancer landscape. This results in a loss of chromatin accessibility at enhancers that regulate genes crucial for cell proliferation and survival.[2] A key downstream consequence of SMARCA2 degradation is the modulation of the YAP/TEAD signaling pathway.[2] The loss of SMARCA2 function leads to a reduction in the expression of YAP/TEAD target genes, which are known to be involved in cell growth and proliferation.

Figure 2: Downstream signaling effects of YD23-mediated SMARCA2 degradation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of YD23.

Cell Viability Assay

This protocol outlines a typical MTT-based cell viability assay to determine the IC50 of YD23.

Figure 3: Workflow for a typical cell viability assay.

Protocol:

-

Cell Seeding: Seed SMARCA4-mutant and SMARCA4-wild-type cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of YD23 (e.g., from 0.0001 to 10 µM) for 12 days. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log concentration of YD23 and fitting the data to a dose-response curve.

Western Blotting for SMARCA2 Degradation

This protocol describes the detection and quantification of SMARCA2 protein levels following treatment with YD23.

Protocol:

-

Cell Lysis: Plate cells and treat with various concentrations of YD23 for a specified time (e.g., 24-96 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or similar protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize the SMARCA2 signal to the loading control. Calculate the percentage of SMARCA2 degradation relative to the vehicle-treated control to determine the DC50.

Chromatin Accessibility (ATAC-seq)

This protocol provides a general workflow for an Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq) to assess changes in chromatin accessibility upon YD23 treatment.

Protocol:

-

Cell Treatment and Harvesting: Treat SMARCA4-mutant cells with YD23 (e.g., 1 µM) or vehicle for 96 hours. Harvest approximately 50,000 cells.

-

Nuclei Isolation: Lyse the cells in a buffer containing a non-ionic detergent (e.g., NP-40) to release the nuclei.

-

Transposition: Incubate the isolated nuclei with a hyperactive Tn5 transposase pre-loaded with sequencing adapters. The transposase will fragment the DNA in open chromatin regions and simultaneously ligate the adapters.

-

DNA Purification: Purify the transposed DNA fragments.

-

Library Preparation: Amplify the purified DNA fragments by PCR to generate a sequencing library.

-

Sequencing: Perform paired-end sequencing of the ATAC-seq library on a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to the reference genome and identify regions of open chromatin (peaks). Compare the peak profiles between YD23-treated and control samples to identify differential chromatin accessibility. Perform motif analysis on the differentially accessible regions to identify enriched transcription factor binding sites.

Conclusion

YD23 is a potent and selective SMARCA2-degrading PROTAC with significant therapeutic potential for the treatment of SMARCA4-mutant cancers. Its mechanism of action, centered on the targeted degradation of SMARCA2, leads to profound changes in the chromatin landscape and the inhibition of key pro-proliferative signaling pathways. The data presented in this technical guide underscore the promise of YD23 as a novel therapeutic agent and provide a foundation for further preclinical and clinical investigation. The detailed experimental protocols offer a framework for researchers to validate and expand upon these findings.

References

YD23: A Potent and Selective Chemical Probe for SMARCA2 Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

YD23 is a novel heterobifunctional chemical probe designed for the targeted degradation of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein. As a Proteolysis Targeting Chimera (PROTAC), YD23 leverages the cell's own ubiquitin-proteasome system to induce the selective removal of SMARCA2, offering a powerful tool for studying its biological functions and therapeutic potential. This guide provides a comprehensive overview of YD23, including its mechanism of action, key performance data, and detailed experimental protocols for its application in research and drug development.

SMARCA2, also known as BRM, is a key ATPase subunit of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression by altering the structure of chromatin.[1][2][3] Notably, a synthetic lethal relationship exists between SMARCA2 and its paralog SMARCA4, another ATPase subunit of the SWI/SNF complex.[4] In cancers with loss-of-function mutations in SMARCA4, the cells become dependent on SMARCA2 for survival. This makes selective degradation of SMARCA2 a promising therapeutic strategy for such cancers, particularly certain types of non-small cell lung cancer (NSCLC).[4][5]

YD23 was developed to exploit this synthetic lethality.[4] It is comprised of a ligand that binds to SMARCA2, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5] This tripartite complex formation leads to the ubiquitination and subsequent proteasomal degradation of SMARCA2.[6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for YD23, demonstrating its potency and selectivity in degrading SMARCA2 and inhibiting the growth of SMARCA4-mutant cancer cells.

Table 1: In Vitro Degradation of SMARCA2 by YD23

| Cell Line | SMARCA4 Status | DC50 (nM) | Dmax (%) | Reference |

| H1792 | Wild-Type | 64 | 88 | [5] |

| H1975 | Wild-Type | 297 | 95 | [5] |

| Panel of 10 SMARCA4-WT cell lines | Wild-Type | 92.8 (median) | 90 |

Table 2: In Vitro Anti-proliferative Activity of YD23

| Cell Line Group | Median IC50 (µM) | Treatment Duration | Reference |

| SMARCA4-mutant lung cancer cells | 0.11 | 12 days | [5] |

| SMARCA4-WT lung cancer cells | 6.0 | 12 days | [5] |

Table 3: In Vivo Anti-tumor Efficacy of YD23

| Xenograft Model (SMARCA4-mutated lung cancer) | Dosage Regimen | Tumor Growth Inhibition (TGI) (%) | Reference |

| H1568 | 12.5 mg/kg, i.p., once daily for 25-26 days | 72 | [5] |

| H322 | 12.5 mg/kg, i.p., once daily for 25-26 days | 49 | [5] |

| H2126 | 12.5 mg/kg, i.p., once daily for 25-26 days | 44 | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of YD23 as a chemical probe.

Cellular Degradation Assay (Western Blot)

This protocol describes the quantification of SMARCA2 protein levels in cells following treatment with YD23.

Materials:

-

YD23

-

Cell lines of interest (e.g., H1792, H1975, or relevant SMARCA4-mutant lines)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS for H1792 and H1975)[2][8][9]

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibody: Rabbit anti-SMARCA2 antibody (e.g., Abcam ab240648 or similar validated antibody)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody for the loading control

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a concentration range of YD23 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for the desired time (e.g., 24 or 48 hours).

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with the primary anti-SMARCA2 antibody (typically at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Visualize the protein bands using a chemiluminescence imager.

-

-

Loading Control: Strip the membrane and re-probe with a loading control antibody or use a separate gel for the loading control to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the SMARCA2 band intensity to the loading control. Calculate the percentage of SMARCA2 degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of YD23 in a mouse xenograft model.

Materials:

-

YD23 formulated for in vivo administration

-

SMARCA4-mutant human cancer cell line (e.g., H1568, H322, or H2126)

-

Immunodeficient mice (e.g., NOD-SCID Gamma (NSG) mice, 6-8 weeks old)

-

Matrigel (optional)

-

Sterile PBS or appropriate cell culture medium for injection

-

Calipers for tumor measurement

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Cell Preparation:

-

Culture the selected cancer cell line under standard conditions.

-

Harvest cells in their exponential growth phase.

-

Resuspend the cells in sterile PBS or medium, potentially mixed with Matrigel, to the desired concentration (e.g., 1-5 x 10^6 cells per 100-200 µL).

-

-

Tumor Implantation:

-

Anesthetize the mice.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

-

Treatment:

-

When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.

-

Administer YD23 (e.g., 12.5 mg/kg, intraperitoneally) or vehicle control daily.

-

-

Efficacy Assessment:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Calculate the tumor growth inhibition (TGI).

-

-

Pharmacodynamic Analysis (Optional): A subset of tumors can be harvested at various time points after treatment to assess SMARCA2 degradation by Western blot or immunohistochemistry.

Visualizations

The following diagrams illustrate key concepts related to YD23's mechanism and experimental workflows.

Caption: Mechanism of action of YD23 as a PROTAC degrader for SMARCA2.

Caption: Experimental workflow for Western Blot analysis of SMARCA2 degradation.

Caption: Logical relationship of YD23-induced synthetic lethality in SMARCA4-mutant cells.

References

- 1. biofargo.com [biofargo.com]

- 2. atcc.org [atcc.org]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. static.abclonal.com [static.abclonal.com]

- 5. Anti-SMARCA2 Antibodies | Invitrogen [thermofisher.com]

- 6. Anti-SMARCA2 / BRM antibody [EPR23103-44] KO tested (ab240648) | Abcam [abcam.com]

- 7. SMARCA2 Antibodies [antibodies-online.com]

- 8. atcc.org [atcc.org]

- 9. elabscience.com [elabscience.com]

YD23's effect on chromatin accessibility and gene regulation

An In-Depth Technical Guide to YD23: Effects on Chromatin Accessibility and Gene Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

YD23 is a potent and selective heterobifunctional PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein. It leverages the synthetic lethal relationship between the SWI/SNF ATPase paralogs, SMARCA2 and SMARCA4, providing a targeted therapeutic strategy for cancers harboring loss-of-function mutations in SMARCA4. Mechanistically, YD23-mediated degradation of SMARCA2 leads to a significant reduction in chromatin accessibility, particularly at enhancer regions that are critical for the expression of cell cycle and proliferation genes. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and molecular pathways associated with YD23's mechanism of action.

Core Mechanism of Action

YD23 is a PROTAC that links a ligand for the SMARCA2 protein to a ligand for an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of SMARCA2.[1][2] In cancer cells with mutated or deficient SMARCA4, the compensatory reliance on SMARCA2 for chromatin remodeling makes them exquisitely sensitive to its degradation.[2] The degradation of SMARCA2 by YD23 results in the reprogramming of the enhancer landscape, leading to decreased chromatin accessibility at regulatory regions of key oncogenic transcription programs, including the YAP/TEAD pathway.[2][3] This ultimately causes the downregulation of essential cell cycle genes, leading to selective growth inhibition of SMARCA4-mutant cancer cells.[1][3]

Quantitative Data

The following tables summarize the key quantitative metrics defining the potency and efficacy of YD23 both in vitro and in vivo.

Table 1: In Vitro Degradation of SMARCA2 by YD23

| Cell Line | SMARCA4 Status | DC50 (nM) | Dmax (%) |

| H1792 | WT | 64 | 88 |

| H1975 | WT | 297 | 95 |

| Panel of 10 SMARCA4-WT Lines | WT | 92.8 (Median) | >90 |

Data sourced from vendor technical sheets citing primary research.[1]

Table 2: In Vitro Anti-proliferative Activity of YD23 (12-day assay)

| Cell Line Group | Median IC50 (µM) |

| SMARCA4-Mutant Lung Cancer Lines | 0.11 |

| SMARCA4-WT Lung Cancer Lines | 6.0 |

Data demonstrates the selective growth inhibition in SMARCA4-mutant contexts.[1]

Table 3: In Vivo Efficacy of YD23 in SMARCA4-Mutant Xenograft Models

| Xenograft Model | Dosage Regimen | Tumor Growth Inhibition (TGI) (%) |

| H1568 | 12.5 mg/kg, i.p., daily | 72 |

| H322 | 12.5 mg/kg, i.p., daily | 49 |

| H2126 | 12.5 mg/kg, i.p., daily | 44 |

YD23 was well-tolerated, with observed weight loss of less than 10%.[1]

Table 4: Effect of YD23 on Gene Expression in SMARCA4-Mutant Cells

| Pathway | Representative Downregulated Genes |

| E2F Targets | E2F1, CDK1, CDC25A |

| G2/M Checkpoint | CCNB1, PLK1, BUB1 |

| Mitotic Spindle | KIF11, AURKA, CENPE |

Gene set enrichment analysis after treatment with 1 µM YD23 for 96 hours shows significant downregulation of cell cycle-related pathways.[1]

Signaling and Experimental Workflows

The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating YD23.

References

The Structure-Activity Relationship of YD23: A Potent and Selective SMARCA2 Degrader for SMARCA4-Mutant Cancers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

YD23 is a novel proteolysis targeting chimera (PROTAC) that has emerged as a potent and selective degrader of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein. This technical guide delves into the core of YD23's structure-activity relationship (SAR), providing a comprehensive overview of its mechanism of action, quantitative activity data, and the experimental protocols utilized for its evaluation. YD23 operates by inducing the degradation of SMARCA2, a key chromatin remodeler, thereby exploiting a synthetic lethal interaction in cancers harboring mutations in the paralogous gene SMARCA4. This targeted degradation leads to the reprogramming of the enhancer landscape, particularly affecting genes involved in cell proliferation, and has shown significant anti-tumor activity in preclinical models of SMARCA4-mutant non-small cell lung cancer (NSCLC). A critical aspect of its mechanism involves the modulation of the YAP/TEAD signaling pathway, highlighting a key vulnerability in these cancers. This document serves as a resource for researchers in oncology and drug discovery, providing the foundational knowledge required to understand and potentially build upon the therapeutic potential of YD23.

Introduction

The SWI/SNF (switch/sucrose non-fermenting) chromatin remodeling complex plays a critical role in regulating gene expression by altering the structure of chromatin. Mutations in the subunits of this complex are frequently observed in a variety of human cancers. One such subunit, SMARCA4 (also known as BRG1), is a frequently mutated tumor suppressor in NSCLC. Tumors with inactivating SMARCA4 mutations often become dependent on the residual activity of its paralog, SMARCA2 (also known as BRM), for survival. This dependency creates a synthetic lethal vulnerability, making SMARCA2 an attractive therapeutic target for SMARCA4-mutant cancers.

YD23 was developed through extensive structure-activity relationship (SAR) studies to be a potent and selective PROTAC targeting SMARCA2.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. YD23 is composed of a ligand that binds to SMARCA2, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ligase. This guide will explore the key structural features of YD23 that contribute to its potent and selective degradation of SMARCA2 and its downstream biological effects.

Chemical Structure of YD23

The chemical structure of YD23 is central to its function as a SMARCA2-degrading PROTAC. It is comprised of three key components: a SMARCA2-binding moiety, a CRBN E3 ligase-binding moiety (thalidomide analog), and a linker connecting the two.

-

SMARCA2 Ligand (Pink): This portion of the molecule is responsible for selectively binding to the SMARCA2 protein.[2]

-

CRBN Ligand (Blue): This thalidomide-based moiety engages the CRBN E3 ubiquitin ligase.[2]

-

Linker (Black): The linker is of critical importance for the formation of a stable ternary complex between SMARCA2 and CRBN, which is essential for efficient ubiquitination and degradation.[2]

(The precise chemical structure of YD23 is proprietary and not publicly available in full detail. The provided information is based on publicly accessible data.)

Quantitative Activity of YD23

The potency and selectivity of YD23 have been characterized in various cancer cell lines. The following tables summarize the key quantitative data available.

Table 1: In Vitro Degradation and Growth Inhibition of YD23

| Cell Line | SMARCA4 Status | DC50 (nM) | IC50 (µM) |

| H1792 | Mutant | 64 | Not Reported |

| H1975 | Wild-Type | 297 | Not Reported |

| SMARCA4-mutant lung cancer cell lines (median) | Mutant | Not Reported | 0.11 |

| SMARCA4-WT lung cancer cell lines (median) | Wild-Type | Not Reported | 6.0 |

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.[2]

Table 2: In Vivo Anti-Tumor Activity of YD23

| Xenograft Model | SMARCA4 Status | Dosage and Administration | Tumor Growth Inhibition (TGI) |

| H1568 | Mutated | 12.5 mg/kg, i.p., once daily | 72% |

| H322 | Mutated | 12.5 mg/kg, i.p., once daily | 49% |

| H2126 | Mutated | 12.5 mg/kg, i.p., once daily | 44% |

i.p.: intraperitoneal[2]

Structure-Activity Relationship (SAR) Insights

While a comprehensive library of YD23 analogs and their corresponding activities is not publicly available, the development of YD23 through SAR studies implies a systematic exploration of its three components to optimize potency and selectivity.[1]

-

SMARCA2 Ligand Modifications: Alterations to this moiety would likely focus on improving binding affinity and selectivity for SMARCA2 over other bromodomain-containing proteins, including its close paralog SMARCA4.

-

Linker Optimization: The length, rigidity, and composition of the linker are critical for PROTAC efficacy. SAR studies would have explored various linker types to achieve the optimal orientation for the formation of a productive ternary complex between SMARCA2 and CRBN.

-

E3 Ligase Ligand Variations: While YD23 utilizes a CRBN ligand, other E3 ligases could potentially be engaged. The choice of the E3 ligase and the specific ligand can significantly impact the degradation profile and tissue-specific activity of the PROTAC.

Mechanism of Action and Signaling Pathways

YD23 exerts its anti-cancer effects through a precise mechanism of action that involves targeted protein degradation and subsequent modulation of key cellular signaling pathways.

SMARCA2 Degradation Workflow

The fundamental mechanism of YD23 is the hijacking of the ubiquitin-proteasome system to induce the degradation of SMARCA2.

References

An In-depth Technical Guide to Enhancer Reprogramming by Small-Molecule Inhibitors in Tumor Cells: The Case of JQ1

As information on a specific molecule designated "YD23" in the context of enhancer reprogramming is not available in the public domain, this technical guide will use the well-characterized and extensively studied BET (Bromodomain and Extra-Terminal domain) inhibitor, JQ1 , as a representative molecule. The principles, mechanisms, and experimental approaches described herein are broadly applicable to the study of small molecules that modulate enhancer function in tumor cells.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Enhancer elements are critical DNA regulatory sequences that dictate cell-type-specific gene expression programs. In cancer, the landscape of active enhancers is often "reprogrammed," leading to the overexpression of oncogenes and the maintenance of a malignant state. This guide details the mechanism by which small molecules, exemplified by the BET inhibitor JQ1, can reverse this oncogenic reprogramming. We provide a comprehensive overview of the molecular pathways, quantitative effects on the cancer cell epigenome and transcriptome, and detailed protocols for key experimental assays used to study these phenomena.

The Molecular Mechanism of BET Protein-Mediated Gene Regulation and its Inhibition

BET proteins, particularly BRD4, are epigenetic "readers" that play a pivotal role in transcriptional regulation.[1] They act as chromatin scaffolds, recognizing and binding to acetylated lysine (B10760008) residues on histone tails, a hallmark of active promoters and enhancers.[2][3] This binding is mediated by their tandem bromodomains (BD1 and BD2).[3]

Once bound to chromatin, BRD4 recruits essential components of the transcriptional machinery, including the Mediator complex and the positive transcription elongation factor b (P-TEFb).[2][4] This recruitment facilitates the phosphorylation of RNA Polymerase II, promoting transcriptional elongation and robust gene expression.[2] In many cancers, BRD4 is found to be highly enriched at "super-enhancers," large clusters of enhancer elements that drive the expression of key oncogenes like MYC.[2][5]

The small molecule JQ1 functions as a competitive inhibitor, mimicking the structure of acetylated lysine.[6][7] It occupies the hydrophobic acetyl-lysine binding pocket of the BET bromodomains, thereby preventing BRD4 from docking onto chromatin.[6] This displacement of BRD4 from enhancers and promoters, particularly at super-enhancers, leads to a rapid and potent downregulation of associated oncogenes, ultimately resulting in reduced cell proliferation and increased apoptosis in tumor cells.[2][3][8]

Quantitative Effects of JQ1 on the Tumor Cell Epigenome and Transcriptome

The activity of JQ1 induces widespread and measurable changes in chromatin accessibility, protein-DNA binding, and gene expression. These effects can be quantified using genome-wide sequencing techniques.

Data Presentation: Summary of JQ1-Induced Changes

The following tables summarize typical quantitative data obtained from treating tumor cells with JQ1 versus a vehicle control (DMSO).

Table 1: Chromatin Immunoprecipitation Sequencing (ChIP-seq) Summarizes changes in protein binding to DNA.

| Target Protein | Observation | Typical Loci Affected | Quantitative Change | Reference |

| BRD4 | Global reduction of binding at active promoters and enhancers. | MYC enhancer, BCL2 promoter, Super-enhancers | Significant decrease in ChIP-seq peak intensity. | [2][9][10] |

| H3K27ac | Local and modest changes in histone acetylation levels. | Varies by cell type; not a global reduction. | Minor changes in peak intensity compared to BRD4 displacement. | [10][11][12] |

| Transcription Factors (e.g., CEBPβ) | Reduced binding at co-occupied sites with BRD4. | Promoters and enhancers of autophagy-related genes. | Significant decrease in ChIP-seq signal at BRD4-dependent sites. | [9] |

Table 2: RNA Sequencing (RNA-seq) Summarizes changes in gene expression.

| Gene Category | Observation | Example Genes | Quantitative Change | Reference |

| Downregulated Genes | A greater number of genes are downregulated than upregulated.[10][11] | MYC, FOSL1, BCL2, CFLAR | >2-fold decrease in expression (FDR <0.05). | [3][11][13] |

| Upregulated Genes | A smaller subset of genes show increased expression. | Varies by context; may involve indirect effects. | >2-fold increase in expression (FDR <0.05). | [11][14] |

| Super-Enhancer Associated Genes | Disproportionately sensitive to JQ1; strongly downregulated. | Key oncogenes and lineage-defining transcription factors. | Rapid and significant decrease in transcript levels. | [2][10] |

Table 3: Assay for Transposase-Accessible Chromatin Sequencing (ATAC-seq) Summarizes changes in chromatin accessibility.

| Region Type | Observation | Enriched TF Motifs in Changed Regions | Quantitative Change | Reference |

| Differentially Accessible Regions | JQ1 treatment leads to both opening and closing of chromatin regions. | RUNX, AP-1 families (cell-type dependent). | Significant changes in ATAC-seq peak height/accessibility. | [15] |

| Promoters/Enhancers | Accessibility changes correlate with changes in gene expression. | N/A | Regions associated with downregulated genes show decreased accessibility. | [15] |

Experimental Workflows and Protocols

Studying the effects of a small molecule like JQ1 on enhancer reprogramming requires an integrated multi-omics approach. A typical experimental workflow involves parallel processing of drug-treated cells for genomic analysis.

Detailed Experimental Protocols

The following are generalized protocols. Specific details such as antibody concentrations, cell numbers, and PCR cycle numbers should be optimized for the specific cell line and targets of interest.

Protocol 1: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is adapted for assaying histone marks (e.g., H3K27ac) or transcription factors (e.g., BRD4) in cultured cancer cells following drug treatment.[16][17]

-

Cell Culture and Treatment:

-

Plate 10-20 million cells per condition (e.g., DMSO, 500 nM JQ1).

-

Culture until they reach ~80-90% confluency.

-

Treat with the small molecule inhibitor or vehicle for the desired time (e.g., 6-24 hours).

-

-

Cross-linking:

-

To cross-link proteins to DNA, add formaldehyde (B43269) directly to the culture medium to a final concentration of 1%.

-

Incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.

-

-

Cell Lysis and Chromatin Shearing:

-

Wash cells twice with ice-cold PBS and harvest by scraping.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Sonication is performed to shear the chromatin to an average size of 200-600 bp. The sonication conditions (power, duration, cycles) must be optimized.

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the target protein (e.g., anti-BRD4, anti-H3K27ac).

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin from the beads using an elution buffer (e.g., SDS-based).

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for at least 6 hours.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from the purified ChIP DNA and an input control sample using a commercial kit (e.g., NEBNext Ultra II).[18]

-

This involves end-repair, A-tailing, adapter ligation, and PCR amplification.

-

Sequence the libraries on a high-throughput sequencing platform.

-

Protocol 2: RNA Sequencing (RNA-seq)

This protocol outlines the steps for analyzing global gene expression changes in response to inhibitor treatment.[13][19]

-

Cell Culture and Treatment:

-

Plate cells (e.g., 1-2 million per replicate) and treat with the inhibitor or vehicle as described for ChIP-seq.

-

-

RNA Extraction:

-

Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy Kit) or TRIzol reagent.

-

Ensure to perform an on-column DNase digestion or a separate DNase treatment step to remove contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer. An RNA Integrity Number (RIN) > 8 is recommended.

-

-

Library Preparation:

-

Start with 100 ng - 1 µg of total RNA.

-

mRNA Isolation: For protein-coding gene analysis, enrich for poly(A)-tailed mRNA using oligo(dT) magnetic beads.

-

RNA Fragmentation: Fragment the enriched mRNA using enzymatic or chemical methods.

-

cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.

-

Library Construction: Perform end-repair, A-tailing, and ligate sequencing adapters to the double-stranded cDNA.

-

Amplification: Amplify the library using PCR to generate a sufficient quantity for sequencing.

-

-

Sequencing:

-

Pool the indexed libraries and sequence them on a high-throughput platform, generating single-end or paired-end reads.

-

Protocol 3: Assay for Transposase-Accessible Chromatin (ATAC-seq)

This protocol is used to map genome-wide chromatin accessibility.[20][21]

-

Cell Preparation and Lysis:

-

Harvest a low number of cells (e.g., 50,000) per sample.

-

Wash the cells in ice-cold PBS.

-

Lyse the cells in a cold lysis buffer containing a non-ionic detergent (e.g., NP-40 or IGEPAL CA-630) to release the nuclei, while keeping the nuclear membrane intact.

-

-

Transposition Reaction:

-

Immediately pellet the nuclei and resuspend them in the transposition reaction mix.

-

The mix contains the hyperactive Tn5 transposase enzyme pre-loaded with sequencing adapters.

-

Incubate the reaction at 37°C for 30 minutes. The Tn5 enzyme will simultaneously cut accessible DNA ("tagmentation") and ligate the adapters.[22]

-

-

DNA Purification:

-

Purify the tagmented DNA from the reaction mix using a DNA purification kit, removing the transposase and other proteins.

-

-

Library Amplification:

-

Amplify the purified DNA using PCR with indexed primers. The number of cycles should be kept to a minimum to avoid amplification bias. A qPCR side-reaction is often used to determine the optimal number of cycles.

-

-

Library Purification and Sequencing:

-

Purify the amplified library, often with a size-selection step to remove large, unfragmented DNA and primer-dimers.

-

Assess library quality and concentration.

-

Sequence the libraries on a high-throughput platform, typically using paired-end sequencing.

-

References

- 1. JQ1 affects BRD2-dependent and independent transcription regulation without disrupting H4-hyperacetylated chromatin states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 5. researchgate.net [researchgate.net]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JQ1 affects BRD2-dependent and independent transcription regulation without disrupting H4-hyperacetylated chromatin states - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors | Life Science Alliance [life-science-alliance.org]

- 18. ChIP-seq Analysis of Histone H3K27ac and H3K27me3 Showing Different Distribution Patterns in Chromatin [bslonline.org]

- 19. RNA-Seq in Cancer Research: Driving Precision Medicine Forward [lexogen.com]

- 20. Chromatin accessibility profiling by ATAC-seq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ATAC-seq: A Method for Assaying Chromatin Accessibility Genome-Wide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

YD23's impact on cell cycle and cell growth regulatory genes

An In-depth Technical Guide on the Impact of Cdc23 on Cell Cycle and Cell Growth Regulatory Genes

Disclaimer: Initial searches for "YD23" did not yield a specific gene or protein with established roles in cell cycle regulation. However, the search results strongly suggest that the intended subject of inquiry is Cdc23 (Cell Division Cycle 23), a well-characterized protein central to cell cycle control. This guide will, therefore, focus on the functions and regulatory impact of Cdc23.

Introduction

Cell division cycle 23 (Cdc23), also known as Anaphase-Promoting Complex subunit 8 (ANAPC8), is a core component of the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase that governs the progression of the cell cycle. The APC/C ensures the timely degradation of key regulatory proteins, thereby orchestrating the transitions between different phases of the cell cycle, most notably the transition from metaphase to anaphase and the exit from mitosis. Dysregulation of Cdc23 and the APC/C is frequently implicated in tumorigenesis, making it a significant area of research for drug development professionals. This guide provides a comprehensive overview of Cdc23's mechanism of action, its impact on cell cycle and cell growth regulatory genes, quantitative data from relevant studies, and detailed experimental protocols.

The Role of Cdc23 in the Anaphase-Promoting Complex/Cyclosome (APC/C)

Cdc23 is one of the several subunits characterized by tetratricopeptide repeats (TPR), which are crucial for protein-protein interactions within the APC/C.[1] These TPR subunits, including Cdc23, form a scaffold that facilitates the interaction of the APC/C with its co-activators and substrates.[2] The primary function of the APC/C is to catalyze the attachment of ubiquitin chains to its target proteins, marking them for degradation by the 26S proteasome.[2] This proteolytic activity is essential for the irreversible progression of the cell cycle.

The activity of the APC/C is tightly regulated and depends on its association with one of two co-activators: Cdc20 in early mitosis and Cdh1 in late mitosis and G1 phase. Cdc23 plays a role in mediating the binding of these co-activators to the APC/C core.

APC/C-Mediated Signaling Pathway

The APC/C, with Cdc23 as a core component, regulates the cell cycle through the ubiquitination and subsequent degradation of key cell cycle proteins. This process is fundamental for the metaphase-to-anaphase transition and mitotic exit.

References

Methodological & Application

Application Notes and Protocols for YD23 Treatment in SMARCA4-Mutant Xenograft Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Genomic studies have identified frequent mutations in the SWI/SNF chromatin remodeling complex, with inactivating mutations in the SMARCA4 (also known as BRG1) gene being prevalent in various cancers, particularly non-small cell lung cancer (NSCLC).[1][2] These SMARCA4-deficient cancers are often aggressive, associated with poor prognosis, and lack effective therapeutic options.[3][4][5] A key vulnerability arises from the synthetic lethal relationship between SMARCA4 and its paralog, SMARCA2.[1][6] Cells lacking functional SMARCA4 become dependent on SMARCA2 for survival, making SMARCA2 a compelling therapeutic target.[6][7]

YD23 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SMARCA2 protein.[6][8] As a bifunctional molecule, YD23 links the SMARCA2 protein to an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of SMARCA2 by the proteasome.[8] This targeted degradation has shown significant anti-tumor activity in preclinical xenograft models of SMARCA4-mutant cancers.[1][8] These application notes provide a detailed protocol for utilizing YD23 in SMARCA4-mutant xenograft models to evaluate its therapeutic efficacy.

Mechanism of Action

YD23 leverages the principle of synthetic lethality. In cancer cells with a functional loss of SMARCA4, the degradation of the compensatory SMARCA2 protein is catastrophic. The loss of SMARCA2 in this context leads to a reprogramming of the enhancer landscape, specifically reducing chromatin accessibility at the enhancers of genes critical for cell proliferation and cell cycle progression.[1][6] This epigenetic modulation results in the downregulation of key cell cycle genes, leading to selective growth inhibition and tumor regression in SMARCA4-mutant cancer cells.[6][8] Recent studies have also identified the transcription factors YAP and TEAD as crucial partners for SMARCA2 in promoting the growth of these cancer cells, further elucidating the downstream effects of SMARCA2 degradation.[1]

Caption: Mechanism of YD23-induced SMARCA2 degradation and antitumor activity.

Quantitative Data Summary

The efficacy of YD23 has been quantified in both in vitro and in vivo settings. The following tables summarize the key performance data.

Table 1: In Vitro Activity of YD23 in NSCLC Cell Lines

| Cell Line | SMARCA4 Status | DC₅₀ (Degradation) | IC₅₀ (Growth Inhibition) |

|---|---|---|---|

| H1792 | Mutant | 64 nM | - |

| H1975 | Mutant | 297 nM | - |

| Median of Mutant Lines | Mutant | - | 0.11 µM |

| Median of WT Lines | Wild-Type | - | 6.0 µM |

Data sourced from MedchemExpress.[8]

Table 2: In Vivo Antitumor Efficacy of YD23 in SMARCA4-Mutant Xenograft Models

| Xenograft Model | Cancer Type | Dosage & Administration | Treatment Duration | Tumor Growth Inhibition (TGI) | Observations |

|---|---|---|---|---|---|

| H1568 | Lung Cancer | 12.5 mg/kg, i.p., daily | 25-26 days | 72% | Significant tumor growth inhibition.[8] |

| H322 | Lung Cancer | 12.5 mg/kg, i.p., daily | 25-26 days | 49% | Significant tumor growth inhibition.[8] |

| H2126 | Lung Cancer | 12.5 mg/kg, i.p., daily | 25-26 days | 44% | Significant tumor growth inhibition.[8] |

Note: All models showed good tolerance with slight body weight loss (<10%).[8]

Experimental Protocols

Protocol 1: Establishment of SMARCA4-Mutant Subcutaneous Xenograft Models

This protocol describes a standard method for generating subcutaneous tumor models using SMARCA4-mutant cancer cell lines.

Materials:

-

SMARCA4-mutant cancer cell lines (e.g., H1568, H1975)

-

Appropriate cell culture medium and supplements

-

Immunodeficient mice (e.g., Nude, SCID, or NSG), 6-8 weeks old

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel® Basement Membrane Matrix (or similar)

-

Trypsin-EDTA

-

1 mL syringes with 27-gauge needles

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Culture: Culture SMARCA4-mutant cells under standard conditions (e.g., 37°C, 5% CO₂) to ~80% confluency. Ensure cells are healthy and in the logarithmic growth phase.

-

Cell Harvesting: a. Aspirate the culture medium and wash cells with sterile PBS. b. Add Trypsin-EDTA and incubate until cells detach. c. Neutralize trypsin with a medium containing serum and collect the cell suspension. d. Centrifuge the suspension, discard the supernatant, and resuspend the cell pellet in cold, sterile PBS.

-

Cell Counting: Count the cells and assess viability (e.g., using trypan blue exclusion). Viability should be >95%.

-

Injection Preparation: a. Centrifuge the required number of cells and resuspend the pellet in a cold 1:1 mixture of sterile PBS and Matrigel. b. The final cell concentration should be adjusted to inject 2-10 million cells in a total volume of 100-200 µL per mouse.

-

Subcutaneous Injection: a. Anesthetize the mouse if required by institutional guidelines. b. Pinch the skin on the flank of the mouse to create a tent. c. Insert the needle (bevel up) into the subcutaneous space at the base of the tent. d. Slowly inject the 100-200 µL cell suspension. e. Withdraw the needle and gently apply pressure to the injection site to prevent leakage.

-

Tumor Growth Monitoring: a. Monitor the animals regularly for tumor formation. b. Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers. c. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2. d. Proceed with the treatment protocol when tumors reach an average volume of 100-200 mm³.

Protocol 2: YD23 Formulation and Administration

Materials:

-

YD23 compound

-

Appropriate sterile vehicle for solubilization (e.g., DMSO, PEG300, Tween 80, saline; vehicle composition should be optimized for solubility and tolerability)

-

1 mL syringes with 27-gauge needles

-

Sterile microcentrifuge tubes or vials

Procedure:

-

YD23 Formulation: a. Prepare a stock solution of YD23 in a suitable solvent like DMSO. b. On each treatment day, prepare the final dosing solution by diluting the stock in the appropriate vehicle. The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity. c. Ensure the final solution is clear and free of precipitation. Vortex or sonicate briefly if necessary.

-

Dosing Calculation: a. Weigh each mouse before treatment to calculate the precise injection volume. b. Based on the recommended dose of 12.5 mg/kg, calculate the volume to be administered. For example, for a 20g mouse, the dose would be 0.25 mg.

-

Intraperitoneal (IP) Injection: a. Securely restrain the mouse, tilting it slightly head-down to allow abdominal organs to shift away from the injection site.[9] b. Insert the needle (bevel up) at a 10-20 degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[9] c. Aspirate gently to ensure the needle has not entered a blood vessel or organ (if blood or yellow fluid appears, withdraw and re-insert at a different site).[9] d. Inject the calculated volume of the YD23 solution. e. Withdraw the needle and return the mouse to its cage.

-

Treatment Schedule: Administer YD23 once daily for the duration of the study (e.g., 25-26 days).[8]

Protocol 3: In Vivo Efficacy Assessment

Materials:

-

Digital calipers

-

Analytical balance

Procedure:

-

Randomization: Once tumors reach the target volume (100-200 mm³), randomly assign mice to treatment groups (e.g., Vehicle control, YD23 12.5 mg/kg).

-